2-({3-ethyl-8-methoxy-5-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-[(4-fluorophenyl)methyl]acetamide
CAS No.: 1112399-72-0
Cat. No.: VC5050301
Molecular Formula: C23H23FN4O3S
Molecular Weight: 454.52
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1112399-72-0 |
|---|---|
| Molecular Formula | C23H23FN4O3S |
| Molecular Weight | 454.52 |
| IUPAC Name | 2-(3-ethyl-8-methoxy-5-methyl-4-oxopyrimido[5,4-b]indol-2-yl)sulfanyl-N-[(4-fluorophenyl)methyl]acetamide |
| Standard InChI | InChI=1S/C23H23FN4O3S/c1-4-28-22(30)21-20(17-11-16(31-3)9-10-18(17)27(21)2)26-23(28)32-13-19(29)25-12-14-5-7-15(24)8-6-14/h5-11H,4,12-13H2,1-3H3,(H,25,29) |
| Standard InChI Key | GVUOIVPXLWKHKN-UHFFFAOYSA-N |
| SMILES | CCN1C(=O)C2=C(C3=C(N2C)C=CC(=C3)OC)N=C1SCC(=O)NCC4=CC=C(C=C4)F |
Introduction
The compound 2-({3-ethyl-8-methoxy-5-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-[(4-fluorophenyl)methyl]acetamide is a complex organic molecule featuring a pyrimido[5,4-b]indole core, a sulfanyl group, and an acetamide moiety with a fluorophenyl substituent. This unique combination of functional groups suggests potential biological activities and applications in medicinal chemistry.
Synthesis and Chemical Reactions
The synthesis of this compound involves several key steps, typically starting with the formation of the pyrimido[5,4-b]indole core, followed by the introduction of the sulfanyl and acetamide functionalities. The compound may undergo various chemical reactions typical for organic compounds containing sulfanyl and acetamide groups, such as nucleophilic substitution and hydrolysis.
Data Table: Comparative Analysis of Related Compounds
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number |
|---|---|---|---|
| 2-({3-ethyl-8-methoxy-5-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-[(4-fluorophenyl)methyl]acetamide | C23H23FN4O3S | 454.52 | 1112399-72-0 |
| 2-({3-ethyl-8-methoxy-5-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-(2-fluorophenyl)acetamide | C22H21FN4O3S | 443.48 | N/A |
| 2-({3-ethyl-8-methoxy-5-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-(2-methylphenyl)acetamide | C23H24N4O3S | 436.5 | 1113123-47-9 |
This table highlights the structural similarities and differences among related compounds, which can inform future synthesis and biological evaluation efforts.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume